molecular formula C23H27FN2O3 B2711198 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921777-89-1

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2711198
CAS No.: 921777-89-1
M. Wt: 398.478
InChI Key: DGNLFSPVGSPENO-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic organic compound with a complex structure

Preparation Methods

The synthesis of 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazepine ring, followed by the introduction of the fluorine atom and the isopentyl group. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Industry: It is utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the oxazepine ring structure allows it to fit into specific binding sites. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
  • 3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide.

Biological Activity

4-Fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure suggests that it may exhibit significant biological activities, particularly in the fields of neuropharmacology and oncology.

  • Molecular Formula : C23H29FN2O4S
  • Molecular Weight : 448.55 g/mol
  • IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-3-methylbenzenesulfonamide

Pharmacological Properties

Research indicates that this compound may possess a variety of pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzoxazepins can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The fluoro substituent may enhance the compound's binding affinity to target proteins involved in tumorigenesis.
  • Neuroprotective Effects : Compounds with similar structures have been reported to exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. This compound's potential as a neuroprotective agent is currently under investigation.
  • Anti-inflammatory Properties : The presence of the sulfonamide group may contribute to anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes.

The exact mechanism of action for this compound is not yet fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit kinases and other enzymes critical for cell proliferation.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors involved in neurotransmission and cell signaling.

Study 1: Antitumor Efficacy

In a recent study involving xenograft models of human tumors, derivatives of benzoxazepins showed a significant reduction in tumor volume compared to control groups. The study highlighted the importance of structural modifications in enhancing antitumor activity.

Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of related compounds in rodent models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal death and improve cognitive function post-injury.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth via signaling pathway modulation
NeuroprotectiveReduces oxidative stress and neuronal death
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-15(2)11-12-26-19-13-18(25-21(27)16-5-7-17(24)8-6-16)9-10-20(19)29-14-23(3,4)22(26)28/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNLFSPVGSPENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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